molecular formula C8H17N3O B1372627 4-amino-N-ethylpiperidine-1-carboxamide CAS No. 675112-80-8

4-amino-N-ethylpiperidine-1-carboxamide

Cat. No. B1372627
M. Wt: 171.24 g/mol
InChI Key: XBQGGUMDRALSIE-UHFFFAOYSA-N
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Description

“4-amino-N-ethylpiperidine-1-carboxamide” is a chemical compound that has been used in various scientific research . It is also known as “Ethyl 4-amino-1-piperidinecarboxylate” and has the empirical formula C8H16N2O2 .


Molecular Structure Analysis

The molecular structure of “4-amino-N-ethylpiperidine-1-carboxamide” is represented by the SMILES string CCNC(=O)N1CCC(CC1)N . This indicates that the molecule contains carbon ©, hydrogen (H), nitrogen (N), and oxygen (O) atoms.


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-amino-N-ethylpiperidine-1-carboxamide” include a molecular weight of 171.24 , and it appears as a liquid form . The compound has a refractive index of n20/D 1.483 (lit.) and a density of 1.004 g/mL at 25 °C (lit.) .

Scientific Research Applications

DNA Interaction and Antitumor Properties

4-amino-N-ethylpiperidine-1-carboxamide and its derivatives show significant interactions with DNA, which is crucial for their antitumor properties. These interactions involve binding to DNA and interfering with its functions, which is a key mechanism in their antitumor activity. Such compounds, including acridine derivatives, intercalate with DNA, affecting the DNA's structure and function, potentially leading to antitumor effects. This is evidenced by studies that have investigated the binding patterns, stability, and preferred binding sites of these compounds with DNA (Shukla, Mishra, & Tiwari, 2006), (Crenshaw, Graves, & Denny, 1995), (Denny, Atwell, Rewcastle, & Baguley, 1987).

Crystallographic and Molecular Mechanics Calculations

The molecular structures of some derivatives, such as the N-(2-dimethylamino)ethyl and N-(2-dimethylamino)butyl derivatives of 9-aminoacridine-4-carboxamide, have been determined using X-ray crystallography. These studies help in understanding the interaction of these compounds with DNA and their potential as anti-cancer agents. Molecular mechanics calculations complement these studies by exploring conformational flexibility and low-energy conformers (Hudson, Kuroda, Denny, & Neidle, 1987).

Binding to Various DNA Structures

Research into the effects of novel 9‐aminoacridine carboxamides on various types of DNA tertiary structures demonstrates the versatility of these compounds in targeting different DNA structures. This includes studies on duplex DNA, quadruplex DNA, and four‐way junction DNA binding, which are indicative of the compounds' potential in affecting various DNA-mediated processes in cancer cells (Howell et al., 2012).

Topoisomerase Inhibition

Some derivatives of 4-amino-N-ethylpiperidine-1-carboxamide, like the acridine-4-carboxamides, have been studied for their ability to inhibit topoisomerase II. This enzyme is crucial for DNA replication and transcription, and its inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cancer cells. These studies have helped in understanding the mechanism of action of these compounds as potential anticancer drugs (Adams et al., 1999).

properties

IUPAC Name

4-amino-N-ethylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-2-10-8(12)11-5-3-7(9)4-6-11/h7H,2-6,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQGGUMDRALSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-ethylpiperidine-1-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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